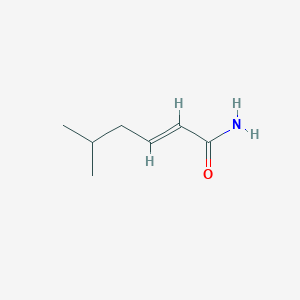

(2E)-5-methyl-2-hexenamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

(E)-5-methylhex-2-enamide |

InChI |

InChI=1S/C7H13NO/c1-6(2)4-3-5-7(8)9/h3,5-6H,4H2,1-2H3,(H2,8,9)/b5-3+ |

InChI Key |

GTPGJHZHLTWXKH-HWKANZROSA-N |

Isomeric SMILES |

CC(C)C/C=C/C(=O)N |

Canonical SMILES |

CC(C)CC=CC(=O)N |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 2e 5 Methyl 2 Hexenamide

Stereoselective Synthesis of the (2E) Isomer

Achieving high stereoselectivity in the formation of the C2-C3 double bond is paramount for the synthesis of (2E)-5-methyl-2-hexenamide. Several powerful and reliable methods have been established for the E-selective synthesis of α,β-unsaturated carbonyl compounds, which are directly applicable to the target molecule.

Olefin Metathesis Approaches for the Formation of the (2E) Double Bond

Olefin cross-metathesis (CM) has emerged as a versatile tool for the formation of carbon-carbon double bonds under mild conditions. acs.org This reaction involves the redistribution of alkene fragments catalyzed by transition metal complexes, most notably those based on ruthenium, such as Grubbs and Hoveyda-Grubbs catalysts. For the synthesis of this compound, a plausible CM strategy involves the reaction of acrylamide with 3-methyl-1-butene.

The reaction's success and selectivity depend heavily on the catalyst choice and reaction conditions. Second-generation ruthenium catalysts, known for their higher activity and broader functional group tolerance, are often preferred for the cross-metathesis of electron-deficient olefins like acrylamides. acs.org The inherent thermodynamic preference of the metathesis reaction often favors the formation of the more stable (E)-isomer, making it a suitable approach for this target. acs.orgrsc.org

Table 1: Representative Catalysts for Olefin Cross-Metathesis

| Catalyst Name | Structure | Key Features |

| Grubbs Catalyst, 1st Gen | Good activity for terminal olefins; sensitive to air and moisture. | |

| Grubbs Catalyst, 2nd Gen | Higher activity, greater stability, and broader substrate scope. | |

| Hoveyda-Grubbs Catalyst, 2nd Gen | High stability and allows for easy removal from the product mixture. |

Wittig and Horner-Wadsworth-Emmons Olefination Strategies for (2E) Selectivity

Olefination reactions are classic and highly reliable methods for converting carbonyl compounds into alkenes. While both the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction can be employed, the HWE reaction is particularly renowned for its high (E)-selectivity in the synthesis of α,β-unsaturated carbonyl compounds. organicchemistrydata.orgresearchgate.net

The HWE reaction utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone. For the synthesis of this compound, the key disconnection involves the reaction between isovaleraldehyde (3-methylbutanal) and an amide-functionalized phosphonate reagent, such as diethyl (carbamoylmethyl)phosphonate. The use of stabilized phosphonates, where the carbanion is adjacent to an electron-withdrawing group (like the amide carbonyl), strongly favors the thermodynamic pathway leading to the (E)-alkene. organicchemistrydata.orgnih.gov The reaction conditions, including the choice of base and solvent, can be fine-tuned to maximize the E:Z ratio. chemrxiv.org

Table 2: Typical Conditions for (E)-Selective HWE Reaction

| Base | Solvent | Typical Temperature (°C) | Expected Selectivity (E:Z) |

| NaH | THF | 0 to 25 | >95:5 |

| K₂CO₃ / 18-crown-6 | Dichloromethane | 25 | >90:10 |

| LiHMDS | THF | -78 to 0 | Variable, often high E |

| iPrMgCl | THF | -20 to 25 | >98:2 chemrxiv.org |

Direct Amidation and Cross-Coupling Reactions for Amide Bond Formation

An alternative synthetic logic involves forming the C=C double bond first, followed by the construction of the amide linkage. This approach begins with the synthesis of (2E)-5-methyl-2-hexenoic acid, which can then be converted to the target amide.

Direct amidation of the carboxylic acid with ammonia or an ammonia equivalent is a common method. This transformation typically requires the activation of the carboxylic acid. Standard coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activator like 1-hydroxybenzotriazole (HOBt), can be used to facilitate the reaction under mild conditions. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia.

Synthesis of N-Substituted and Alkyl Chain Modified Derivatives of this compound

The structural backbone of this compound provides a platform for further chemical modifications, enabling the synthesis of a diverse library of related compounds. These modifications can be targeted at the amide nitrogen or the alkyl side chain.

Amidation Reactions Employing Various Amine Reagents with 5-methyl-2-hexenoic Acid Precursors

The synthesis of N-substituted derivatives of this compound can be readily achieved by reacting (2E)-5-methyl-2-hexenoic acid or its activated derivatives with a wide array of primary and secondary amines. This approach is highly modular, allowing for the introduction of various functional groups and structural motifs onto the amide nitrogen. The coupling methodologies are identical to those described for the synthesis of the parent amide (Section 2.1.3), substituting ammonia with the desired amine.

Table 3: Synthesis of N-Substituted Derivatives

| Amine Reagent | Product Name |

| Methylamine | (2E)-N,5-dimethyl-2-hexenamide |

| Diethylamine | (2E)-N,N-diethyl-5-methyl-2-hexenamide |

| Aniline | (2E)-5-methyl-N-phenyl-2-hexenamide |

| Piperidine | 1-((2E)-5-methyl-2-hexenoyl)piperidine |

| Benzylamine | (2E)-N-benzyl-5-methyl-2-hexenamide |

Regioselective Functionalization of the Alkyl Side Chain (e.g., at C5-methyl or terminal positions)

Regioselective functionalization of the alkyl side chain of this compound or its precursors presents a more complex synthetic challenge. Direct functionalization of the unactivated C-H bonds at the C5-methyl groups is difficult. Therefore, strategies often rely on the functionalization of a suitable precursor prior to the formation of the α,β-unsaturated amide.

One potential strategy is allylic oxidation. Using reagents like selenium dioxide (SeO₂), it is possible to introduce a hydroxyl group at the allylic C4 position of a precursor like (E)-5-methyl-2-hexenoate. wikipedia.org While this introduces functionality, selective oxidation of the C5-methyl groups is more challenging and may require advanced directed C-H activation methods.

A more versatile approach involves starting with a different precursor that already contains a functional handle. For example, hydroboration-oxidation of a terminal alkene precursor, such as 5-methyl-1,5-hexadiene, could be used to install a primary alcohol at the terminal position. This reaction proceeds with anti-Markovnikov selectivity, placing the hydroxyl group on the less substituted carbon. masterorganicchemistry.commasterorganicchemistry.com The resulting functionalized backbone could then be elaborated into the desired α,β-unsaturated amide derivative.

Incorporation of Additional Chiral Centers beyond the α,β-Unsaturated Amide Moiety

The introduction of chirality into molecules is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. For a molecule like this compound, which possesses a prochiral α,β-unsaturated system, several strategies can be employed to install new stereocenters. These methods often rely on asymmetric conjugate additions or other stereoselective transformations.

One prominent strategy for introducing a chiral center at the β-position is the copper-catalyzed asymmetric conjugate addition of organometallic reagents. While research directly on this compound is limited, analogous transformations on other α,β-unsaturated amides and related carbonyl compounds provide a clear precedent. For instance, the use of chiral ligands in conjunction with copper catalysts can facilitate the enantioselective addition of alkyl or aryl groups to the β-carbon of the unsaturated system. The enantioselective copper hydride (CuH)-catalyzed synthesis of β-chiral amides from α,β-unsaturated carboxylic acids and secondary amines represents a direct, one-step method to achieve this. nih.gov This approach is advantageous as it utilizes readily available starting materials and proceeds under mild conditions. nih.gov

Another powerful technique is the sulfa-Michael addition, which involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. The development of bifunctional organocatalysts, such as modified cinchona alkaloids, has enabled highly enantioselective conjugate additions of alkyl thiols to α,β-unsaturated N-acylated oxazolidin-2-ones. nih.gov This method provides a route to optically active sulfur-containing compounds, which could be further elaborated to introduce additional functionality and chirality. nih.gov

Furthermore, the trapping of chiral enolates generated from asymmetric conjugate additions offers a pathway to create multiple stereocenters in a single tandem reaction. For example, the asymmetric conjugate addition of dialkylzinc reagents to unsaturated acylimidazoles, catalyzed by a chiral N-heterocyclic carbene (NHC) ligand, produces chiral zinc enolates with high enantiopurity. beilstein-journals.org These reactive intermediates can then be trapped by electrophiles to generate densely functionalized molecules with multiple stereocenters. beilstein-journals.org

The following table summarizes some asymmetric conjugate addition reactions applicable to α,β-unsaturated systems, which could be adapted for the stereoselective functionalization of this compound.

| Reaction Type | Catalyst/Reagent | Key Features | Potential Application to this compound |

|---|---|---|---|

| Copper-Catalyzed Reductive Amidation | Chiral Bisphosphine-Ligated CuH | Direct, one-step synthesis of β-chiral amides from α,β-unsaturated carboxylic acids. nih.gov | Introduction of a chiral center at the β-position. |

| Sulfa-Michael Addition | Bifunctional Cinchona Alkaloid Catalysts | Highly enantioselective addition of alkyl thiols. nih.gov | Formation of a β-thioether with a new stereocenter. |

| Tandem Conjugate Addition-Trapping | Chiral NHC-Zinc Catalyst | Generation of chiral enolates for further functionalization. beilstein-journals.org | Creation of multiple stereocenters in a single operation. |

Development of Sustainable and Green Chemistry Methodologies in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve efficiency. For the synthesis of this compound, this translates to the development of novel catalyst systems, the use of environmentally benign solvents, and strategies for waste minimization.

Design and Application of Novel Catalyst Systems for Enhanced Efficiency

Traditional amide bond formation often relies on stoichiometric activating agents, which generate significant amounts of waste. ucl.ac.uk Catalytic methods offer a more sustainable alternative by reducing waste and improving atom economy.

Organoboron Catalysis: Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids with amines. These catalysts facilitate the dehydration reaction under milder conditions than uncatalyzed thermal methods. rsc.org Electron-deficient aromatic boronic acids have shown increased reaction rates in some cases. rsc.org The catalytic cycle is proposed to involve the formation of an acyl boronate intermediate, which is then attacked by the amine. rsc.org The use of these catalysts can significantly lower the process mass intensity (PMI) of amide synthesis. rsc.org

Biocatalysis: Enzymes offer a highly selective and environmentally friendly approach to amide synthesis. rsc.orgyork.ac.uk Lipases, such as Candida antarctica lipase B (CALB), are particularly versatile and can catalyze the amidation of carboxylic acids and esters. nih.govresearchgate.net These reactions can often be performed under mild conditions and in greener solvents. nih.gov Carboxylic acid reductases (CARs) have also been engineered for amidation reactions, utilizing ATP as a cofactor to activate the carboxylic acid. polimi.it The use of biocatalysts can circumvent the need for protecting groups and harsh reagents, leading to cleaner reaction profiles and reduced waste. rsc.org

Palladium Catalysis: For the synthesis of α,β-unsaturated amides specifically, palladium-catalyzed redox-neutral desaturation represents a novel strategy. nih.govresearchgate.net This approach avoids the need for external oxidants, a common source of waste in dehydrogenation reactions. nih.govresearchgate.net

The following table provides an overview of novel catalyst systems for amide bond formation.

| Catalyst Type | Example | Advantages | Reference |

|---|---|---|---|

| Organoboron Catalysts | Aromatic Boronic Acids | Direct amidation, milder conditions, reduced waste. | rsc.org |

| Biocatalysts (Enzymes) | Candida antarctica lipase B (CALB) | High selectivity, mild conditions, use of green solvents, biodegradable. | rsc.orgyork.ac.uknih.gov |

| Transition Metal Catalysts | Palladium Complexes | Redox-neutral desaturation for unsaturated amides, no external oxidants. | nih.govresearchgate.net |

Utilization of Environmentally Benign Solvents and Waste Minimization Strategies

The choice of solvent is a critical factor in the environmental impact of a chemical process. Replacing hazardous solvents with greener alternatives is a key goal of sustainable chemistry.

Deep Eutectic Solvents (DESs): DESs are emerging as promising green solvents for a variety of chemical transformations, including amide synthesis. mdpi.comnih.gov These solvents are typically composed of a mixture of a quaternary ammonium salt and a hydrogen bond donor, and they exhibit properties such as low volatility, high thermal stability, and biodegradability. ijesi.org In some cases, DESs can act as both the reaction medium and a catalyst. mdpi.com The use of reactive deep eutectic solvents (RDESs) where one of the components is a reactant can further enhance the green credentials of a process by simplifying product recovery and minimizing waste. nih.govrsc.org

Bio-based and Other Green Solvents: Other environmentally friendly solvents are also being explored for amide synthesis. Acetone, for example, has been shown to be an effective and low-toxicity solvent for the enzymatic synthesis of fatty acid amides. biorxiv.org Cyclopentyl methyl ether (CPME) is another green solvent that has been successfully used in the lipase-catalyzed synthesis of a diverse range of amides. nih.gov

Waste Minimization: Beyond solvent choice, several other strategies contribute to waste minimization in the synthesis of this compound. The use of catalytic methods, as discussed previously, is paramount in reducing the generation of stoichiometric byproducts. ucl.ac.uk One-pot reactions, where multiple synthetic steps are carried out in the same vessel without isolation of intermediates, can also significantly reduce solvent use and waste. For example, a one-pot CuH-catalyzed reductive amidation followed by an iridium-catalyzed reduction can produce γ-chiral amines from α,β-unsaturated carboxylic acids. nih.gov Furthermore, the development of catalyst systems that can be easily recovered and reused is a crucial aspect of sustainable synthesis.

The following table highlights some green solvents and their applications in amide synthesis.

| Solvent Type | Example | Key Green Features | Application in Amide Synthesis |

|---|---|---|---|

| Deep Eutectic Solvents (DESs) | Choline chloride:Urea | Low volatility, biodegradable, non-toxic, potential for catalyst/reactant role. mdpi.comijesi.org | As a reaction medium and/or catalyst for amide bond formation. nih.govrsc.org |

| Bio-based Solvents | Acetone | Low toxicity, readily available. | Enzymatic synthesis of unsaturated fatty acid amides. biorxiv.org |

| Ethers | Cyclopentyl methyl ether (CPME) | High boiling point, low peroxide formation, favorable environmental profile. | Lipase-catalyzed synthesis of various amides. nih.gov |

Advanced Spectroscopic and Chromatographic Characterization of 2e 5 Methyl 2 Hexenamide and Its Analogs

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragment Ion Analysis.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of (2E)-5-methyl-2-hexenamide. By measuring the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with high accuracy, the precise molecular formula can be confidently established. For this compound (C₇H₁₃NO), the expected exact mass provides a critical confirmation of its identity.

In addition to molecular formula determination, HRMS is pivotal for analyzing fragmentation patterns, which offers deep structural insights. A common fragmentation pathway for α,β-unsaturated amides under both High-Resolution Electrospray Ionization (HRESI) and Electron Ionization (EI) conditions is the cleavage of the amide bond (N-CO). rsc.orgrsc.org This cleavage is particularly favored in α,β-unsaturated amides due to the stability imparted by extended conjugation. rsc.orgrsc.org This leads to the formation of a stable acylium cation and the loss of a neutral amine fragment. The presence of conjugation between the amide carbonyl and the β-double bond enhances the likelihood of this N-CO fragmentation over other pathways like the McLafferty rearrangement, which is more common in saturated aliphatic amides. rsc.org

Table 1: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 128.1070 |

| [C₅H₇O]⁺ (Acylium ion) | 83.0491 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the complete structural and stereochemical elucidation of this compound. A combination of one-dimensional and two-dimensional NMR experiments provides a detailed map of the carbon and proton framework, as well as their spatial relationships.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons in the molecule. For this compound, the spectrum would exhibit distinct signals for the vinyl protons, the protons of the isobutyl group, and the amide protons. The coupling constants between the vinyl protons are diagnostic for the (E)-stereochemistry of the double bond. The N-H protons of primary amides often appear as a broad singlet. libretexts.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the unique carbon atoms and their chemical environments. The carbonyl carbon of the amide group typically resonates in the range of 150-175 ppm. netlify.app The signals for the sp² carbons of the double bond are also characteristic, with the β-carbon of α,β-unsaturated carbonyl compounds appearing downfield. netlify.app

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | ~6.8 | dt |

| H-3 | ~5.8 | d |

| H-4 | ~2.1 | t |

| H-5 | ~1.8 | m |

| H-6 (CH₃) | ~0.9 | d |

| NH₂ | ~5.5-6.5 | br s |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-1 (C=O) | ~167 |

| C-2 | ~145 |

| C-3 | ~125 |

| C-4 | ~45 |

| C-5 | ~28 |

| C-6 (CH₃) | ~22 |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships.

2D NMR experiments are crucial for assembling the complete molecular structure.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the spin systems within the molecule, such as the connectivity from the vinyl protons to the allylic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing an unambiguous assignment of the ¹³C signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the quaternary carbonyl carbon and connecting the different spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For this compound, NOESY can confirm the (E)-configuration of the double bond through the observation of cross-peaks between protons that are close in space.

Vibrational Spectroscopy for Identification of Key Functional Groups (Infrared and Raman Spectroscopy).

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the key functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of an amide is characterized by several distinct absorption bands. spcmc.ac.in The C=O stretching vibration, known as the Amide I band, is typically strong and appears around 1650 cm⁻¹ in the solid state. spcmc.ac.in The N-H bending vibration, or Amide II band, is found near 1620-1590 cm⁻¹ for primary amides. spcmc.ac.in The N-H stretching vibrations of a primary amide show two bands near 3520 and 3400 cm⁻¹ in dilute solution, which shift to lower frequencies in the solid state due to hydrogen bonding. spcmc.ac.in

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch of the amide group is also observable in the Raman spectrum, typically as a weak to medium intensity band. researchgate.net The C=C stretching vibration of the α,β-unsaturated system would also be evident.

X-ray Crystallography for Definitive Solid-State Structural Confirmation (where applicable).

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. libretexts.orglibretexts.org For this compound, obtaining a single crystal of sufficient quality would allow for the unambiguous determination of its molecular structure in the solid state. This would confirm the (2E) configuration of the double bond and, if a single enantiomer is crystallized, the absolute configuration (R or S) at the C5 stereocenter.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined. libretexts.orglibretexts.org

Key structural parameters that would be obtained from an X-ray crystallographic analysis of this compound include:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Torsional angles: Confirmation of the planarity of the amide group and the conformation of the alkyl chain.

Stereochemistry: Unambiguous assignment of the trans (E) geometry of the C2=C3 double bond and the absolute configuration at the C5 chiral center.

Intermolecular interactions: Information on hydrogen bonding networks and other intermolecular forces that dictate the crystal packing. Amide groups are known to form strong hydrogen bonds, which would likely be a dominant feature in the crystal structure of this compound.

As of the current literature survey, there is no publicly available crystal structure for this compound or its very close analogs in the Cambridge Structural Database (CSD). The crystallization of small, flexible molecules can be challenging. However, should a suitable crystal be obtained, X-ray crystallography would provide the definitive solid-state structural confirmation.

Computational Chemistry and Molecular Modeling of 2e 5 Methyl 2 Hexenamide

Quantum Mechanical Studies: Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of (2E)-5-methyl-2-hexenamide, which arise from its electronic structure. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost for a molecule of this size.

Electronic Structure and Reactivity: The electronic character of this compound is largely defined by its α,β-unsaturated amide moiety. The conjugated system of the C=C double bond and the amide C=O group leads to delocalization of π-electrons. rsc.org This delocalization influences the molecule's geometry, stability, and reactivity.

A key aspect of the electronic structure is the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. For this compound, the MEP would likely show a region of high electron density (negative potential) around the oxygen atom of the carbonyl group and a lower electron density (positive potential) near the amide hydrogens and the β-carbon of the double bond. This suggests that the oxygen atom is a likely site for electrophilic attack, while the β-carbon is susceptible to nucleophilic attack, a common reactivity pattern for α,β-unsaturated carbonyl compounds. tib.eu

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller energy gap suggests higher reactivity. For α,β-unsaturated amides, the LUMO is typically distributed over the conjugated system, confirming the electrophilic nature of the β-carbon. nih.gov

Spectroscopic Property Prediction: QM methods can predict various spectroscopic properties, which can be used to verify experimental data or to aid in the identification of the compound. For instance, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. The characteristic C=O stretch of the amide group in this compound would be expected at a lower wavenumber (around 1675 cm⁻¹) compared to a non-conjugated ketone, due to the resonance effect. youtube.com Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to aid in structural elucidation. uconn.edu

Table 1: Hypothetical Quantum Mechanical Properties of this compound (Calculated using DFT)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO-LUMO Gap | 5.2 eV | Indicates moderate kinetic stability. |

| Dipole Moment | 3.5 D | Reflects the polar nature of the amide group. |

| Mulliken Charge on C=O Oxygen | -0.6 e | Suggests a primary site for electrophilic interaction. |

| Mulliken Charge on β-Carbon | +0.2 e | Indicates susceptibility to nucleophilic conjugate addition. |

| Calculated C=O Vibrational Frequency | 1680 cm⁻¹ | Characteristic amide I band, shifted by conjugation. |

Conformational Analysis and Molecular Dynamics Simulations to Explore Molecular Flexibility and Preferred Conformations

The biological and chemical activity of a flexible molecule like this compound is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule.

Conformational Analysis: A systematic search of the potential energy surface of this compound would reveal several low-energy conformers. The primary sources of flexibility in this molecule are the rotation around the C-C single bonds in the hexyl chain and the C-N bond of the amide group. Due to partial double bond character, rotation around the C-N amide bond is restricted, leading to planar cis and trans isomers. youtube.com For secondary amides, the trans conformation is generally more stable due to reduced steric hindrance. youtube.com

Table 2: Hypothetical Major Conformers of this compound and their Relative Energies

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Extended) | 180° | 0.0 | 65 |

| 2 (Gauche) | 60° | 1.2 | 25 |

| 3 (Folded) | -90° | 2.5 | 10 |

Molecular Docking Studies: Predictive Binding Interactions with Hypothetical or Identified Macromolecular Targets (non-clinical context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking could be used to hypothesize its interaction with a macromolecular target, such as an enzyme or receptor.

For instance, α,β-unsaturated amides have been investigated as inhibitors of various enzymes. nih.gov A hypothetical docking study could explore the binding of this compound to the active site of an enzyme where it might act as a covalent or non-covalent inhibitor. The docking algorithm would sample a large number of possible conformations and orientations of the amide within the enzyme's binding pocket, and a scoring function would estimate the binding affinity for each pose.

The results would highlight key intermolecular interactions, such as hydrogen bonds between the amide group of the ligand and amino acid residues in the protein, as well as hydrophobic interactions involving the methyl-hexyl chain. If the target enzyme has a reactive cysteine residue in its active site, the docking study could assess the proximity of the β-carbon of the amide to the cysteine's sulfhydryl group, suggesting the potential for a covalent Michael addition reaction. nih.gov

Table 3: Hypothetical Molecular Docking Results of this compound with a Target Protein

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Affinity (ΔG) | -7.5 kcal/mol | Suggests a stable binding interaction. |

| Key Hydrogen Bonds | Amide N-H with Asp120; Carbonyl O with Ser85 | Anchors the ligand in the binding pocket. |

| Key Hydrophobic Interactions | Isobutyl group with Leu45, Val98 | Contributes to binding specificity and affinity. |

| Distance to Catalytic Cys25 S-atom | 3.8 Å | Suggests potential for covalent bond formation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Novel Analogs (based on in vitro or non-human in vivo data)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov If a set of this compound analogs were synthesized and tested for a specific activity (e.g., enzyme inhibition), a QSAR model could be developed to guide the design of new, more potent analogs.

The first step in QSAR modeling is to calculate a set of molecular descriptors for each analog. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A statistical method, such as multiple linear regression or a machine learning algorithm, is then used to build a mathematical equation that correlates these descriptors with the observed biological activity. nih.govnih.gov

For a series of α,β-unsaturated amide analogs, a QSAR model might reveal that the electronic properties of the conjugated system and the hydrophobicity of the alkyl chain are key determinants of activity. For example, the model might show that increasing the electrophilicity of the β-carbon and optimizing the size and branching of the alkyl chain leads to higher potency. Such a model would be a valuable tool for the rational design of novel analogs with improved properties.

Table 4: Hypothetical QSAR Equation for a Series of this compound Analogs

| Equation | Statistical Parameters | Interpretation of Descriptors |

|---|---|---|

| log(1/IC₅₀) = 0.8 * logP - 2.5 * E_LUMO + 1.2 | R² = 0.85, Q² = 0.75 | logP: Higher hydrophobicity increases activity. E_LUMO: Lower LUMO energy (higher electrophilicity) increases activity. |

Biological Activities and Mechanistic Investigations of 2e 5 Methyl 2 Hexenamide Non Clinical Research

In Vitro Biochemical and Cellular Assays

No published research was found describing the in vitro biochemical or cellular activities of (2E)-5-methyl-2-hexenamide.

Enzyme Modulation and Inhibition Studies

There is no available data on the modulation or inhibition of specific enzymes, such as amidases or hydrolases, by this compound.

Receptor Ligand Binding and Functional Assays in Cellular Systems

Information regarding the binding of this compound to any specific receptors or its functional activity in cellular assays is not present in the reviewed scientific literature.

Modulation of Specific Cellular Signaling Pathways

No studies were identified that investigate the effects of this compound on cellular signaling pathways, including protein phosphorylation, secondary messenger systems, or gene expression.

Evaluation of Antimicrobial and Antifungal Efficacy against Microbial Pathogens

There are no specific studies detailing the antimicrobial or antifungal efficacy of this compound against any microbial pathogens.

Assessment of Anti-inflammatory Properties in Cellular Models

No data is available from studies assessing the anti-inflammatory properties of this compound in cellular models.

Investigation of Insecticidal or Nematicidal Activity in in vitro or non-vertebrate in vivo models

While other amides have been investigated for such properties, there is no specific research on the insecticidal or nematicidal activity of this compound.

In Vivo Studies in Pre-Clinical Model Organisms

No data from studies involving invertebrate, plant, or non-human mammalian models to evaluate the biological impact of this compound are present in the current body of scientific literature.

Evaluation of Specific Biological Phenotypes or Responses

There are no published records of any specific biological phenotypes or responses resulting from the administration of this compound to any preclinical model organism.

Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion) in Model Organisms (non-human)

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in any non-human model organism is not available.

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action for this compound remains uninvestigated.

Target Identification and Validation through Biochemical and Genetic Approaches

There are no studies that have identified or validated any molecular targets of this compound.

Analysis of Ligand-Induced Conformational Changes in Target Macromolecules

Without an identified target, no research has been conducted on ligand-induced conformational changes.

Characterization of Downstream Biological Cascades and Network Perturbations

The downstream biological cascades and network perturbations following exposure to this compound have not been characterized.

Structure Activity Relationship Sar Studies of 2e 5 Methyl 2 Hexenamide Analogs

Influence of (2E) Double Bond Geometry on Biological Activity and Selectivity

The geometry of the α,β-unsaturated amide, specifically the (2E) configuration of the double bond in (2E)-5-methyl-2-hexenamide, is a critical determinant of its biological activity. The planarity and rigidity conferred by the double bond can significantly affect how the molecule interacts with its biological target. The trans or (E) configuration, as specified, results in a more linear and extended conformation compared to the corresponding cis or (Z) isomer. This specific geometry can be essential for fitting into a binding pocket of a receptor or an enzyme's active site.

Effects of N-Substituent Modifications on Target Binding, Potency, and Mechanistic Profile

Modification of the substituents on the amide nitrogen (N-substituents) is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. For this compound, which is a primary amide, introducing substituents on the nitrogen atom would create secondary or tertiary amides. These modifications can have profound effects on the molecule's hydrogen bonding capacity, lipophilicity, metabolic stability, and ultimately, its biological activity.

A study on a series of carboxamides, including hexenamides, demonstrated that N-alkylation can significantly influence their insecticidal activity against Aedes aegypti. researchgate.net While this study did not include this compound itself, the general trends observed can provide insights. For example, the introduction of small alkyl groups on the nitrogen can alter the compound's polarity and ability to cross biological membranes.

In a series of N-alkyl substituted amides evaluated for their antinemic activity, it was observed that the nature of the N-alkyl group influenced the potency. researchgate.net Generally, increasing the size of the N-substituent can lead to a decrease in activity if it creates steric hindrance that prevents optimal binding to the target. Conversely, if the substituent can form additional favorable interactions with the target, an increase in potency may be observed.

The table below illustrates hypothetical SAR data for N-substituted analogs of this compound, based on general principles observed in similar compound series.

| Compound | N-Substituent (R) | Hypothetical Biological Activity (IC₅₀, µM) | Rationale for Activity Change |

| This compound | -H | 10 | Baseline activity of the primary amide. |

| N-methyl-(2E)-5-methyl-2-hexenamide | -CH₃ | 8 | Small alkyl group may enhance lipophilicity and membrane permeability. |

| N-ethyl-(2E)-5-methyl-2-hexenamide | -CH₂CH₃ | 15 | Increased steric bulk may slightly hinder optimal binding. |

| N-phenyl-(2E)-5-methyl-2-hexenamide | -C₆H₅ | 5 | Aromatic ring could engage in additional π-π stacking interactions with the target. |

| N,N-dimethyl-(2E)-5-methyl-2-hexenamide | -CH₃, -CH₃ | 50 | Loss of hydrogen bond donor capability and increased steric hindrance could significantly reduce activity. |

Impact of Alkyl Chain Branching and Length on Biological Efficacy and Pharmacological Properties

Studies on other classes of amides have shown a clear relationship between alkyl chain length and biological activity. For instance, in a series of N-propyl-alkanamides, the nematicidal activity was found to be inversely proportional to the length of the carboxylic acid-derived alkyl chain; shorter chains resulted in higher potency. researchgate.net This suggests that there is an optimal length for the alkyl group to fit within the target's binding site.

Branching of the alkyl chain, such as the methyl group at the 5-position in the parent compound, also has a significant impact. In some cases, branching can increase potency by providing a better fit to a hydrophobic pocket or by restricting the conformational flexibility of the molecule, which can be entropically favorable for binding. However, in other instances, branching can introduce steric clashes that reduce activity. For example, in a study of diglycolamides for actinide extraction, branching of the alkyl chain was found to decrease the extraction efficiency. oup.com

The table below provides a hypothetical SAR for analogs of this compound with modified alkyl chains, based on general principles.

| Compound | Alkyl Chain Modification | Hypothetical Biological Activity (IC₅₀, µM) | Rationale for Activity Change |

| (2E)-2-hexenamide | Linear hexyl | 25 | Loss of the 5-methyl group may result in a less optimal fit in a specific hydrophobic pocket. |

| (2E)-5-methyl-2-heptenamide | 5-methylheptyl | 18 | Increased chain length may lead to a slight decrease in activity due to suboptimal fit. |

| (2E)-4-methyl-2-hexenamide | 4-methylhexyl | 5 | Branching closer to the amide may provide a better anchor in the binding site. |

| (2E)-2-octenamide | Linear octyl | 40 | A significantly longer linear chain may not fit well within the target's binding pocket. |

Role of Amide Bond Substitutions and Bioisosteric Replacements in Modulating Activity

The amide bond is a key structural feature of this compound, but it can be susceptible to enzymatic hydrolysis, leading to metabolic instability. Bioisosteric replacement of the amide bond is a widely used strategy in drug discovery to improve pharmacokinetic properties while retaining or enhancing biological activity. magtech.com.cn Bioisosteres are functional groups that have similar steric and electronic properties to the original group.

Common bioisosteres for the amide bond include heterocycles such as 1,2,3-triazoles, oxadiazoles (B1248032), and tetrazoles, as well as other functionalities like esters, ketones, and fluoroalkenes. nih.govcambridgemedchemconsulting.com These replacements can offer several advantages, including increased metabolic stability, improved membrane permeability, and altered hydrogen bonding patterns that may lead to enhanced target affinity and selectivity. magtech.com.cnnih.gov

For example, the replacement of an amide with a 1,2,3-triazole has been shown to improve the metabolic stability of dopamine (B1211576) D4 receptor ligands. chemrxiv.org Similarly, oxadiazoles have been successfully employed as amide bioisosteres to enhance the in vitro metabolic stability of certain enzyme inhibitors. nih.gov

The following table presents some potential bioisosteric replacements for the amide bond in this compound and their potential impact on its properties.

| Original Functional Group | Bioisosteric Replacement | Potential Advantages | Potential Disadvantages |

| Amide (-CONH-) | 1,2,3-Triazole | Increased metabolic stability, potential for new interactions. chemrxiv.org | Altered hydrogen bonding capacity, may require different synthetic route. |

| Amide (-CONH-) | Oxadiazole | Improved metabolic stability and membrane permeability. nih.gov | Can alter the electronic properties and planarity of the molecule. nih.gov |

| Amide (-CONH-) | Ester (-COO-) | Can maintain some hydrogen bonding acceptor properties. | Generally more susceptible to hydrolysis than amides, though less so than other esters. |

| Amide (-CONH-) | Fluoroalkene (-CF=CH-) | Can mimic the geometry and polarity of the amide bond. | May alter the reactivity of the α,β-unsaturated system. |

Development of Predictive Models for SAR (e.g., using computational chemistry, machine learning algorithms)

In modern drug discovery, computational methods, including machine learning (ML) algorithms, are increasingly used to develop predictive SAR models. These models can accelerate the drug development process by prioritizing the synthesis of compounds with the highest predicted activity and most favorable properties.

For a compound series like the analogs of this compound, a quantitative structure-activity relationship (QSAR) model could be developed. This involves generating a dataset of analogs with their corresponding biological activities and then using computational methods to build a mathematical model that correlates structural features (descriptors) with activity. These descriptors can include physicochemical properties like lipophilicity (logP), molecular weight, and polar surface area, as well as 3D features like molecular shape and electrostatic potential.

Machine learning algorithms such as random forests, support vector machines, and neural networks are powerful tools for building robust QSAR models. nih.gov These models can capture complex, non-linear relationships between chemical structure and biological activity. For instance, a well-validated QSAR model could predict the biological activity of novel, unsynthesized analogs of this compound, allowing researchers to focus their synthetic efforts on the most promising candidates.

The development of such a predictive model would typically involve the following steps:

Data Collection: Synthesizing a diverse library of this compound analogs and measuring their biological activity.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analog using specialized software.

Model Building: Using machine learning algorithms to train a model on the dataset, where the descriptors are the input variables and the biological activity is the output variable.

Model Validation: Rigorously validating the model's predictive power using statistical methods such as cross-validation and by testing it on an external set of compounds not used in the model training.

Once a reliable predictive model is established, it can be used for virtual screening of large compound libraries to identify new potential hits with similar activity profiles to this compound.

Metabolism and Biodegradation Studies Non Clinical and Environmental Contexts

In Vitro Metabolic Stability in Isolated Enzymes or Sub-Cellular Fractions

There are currently no publicly available studies that have investigated the in vitro metabolic stability of (2E)-5-methyl-2-hexenamide. Research using isolated enzymes or sub-cellular fractions, such as liver microsomes from non-human species, which are standard methods to assess the rate and extent of metabolism of a compound, have not been reported for this specific amide.

Identification and Structural Characterization of Metabolites in Non-Human Biological Systems

Consistent with the lack of metabolism studies, there is no information on the potential metabolites of this compound in any non-human biological system. The identification and structural characterization of metabolites are crucial for understanding the biotransformation and potential biological activity of a compound's derivatives, but this information is not available.

Elucidation of Enzymatic Biotransformation Pathways

Without identified metabolites, the enzymatic biotransformation pathways for this compound remain unknown. Key metabolic reactions, such as the hydrolysis of the amide bond or oxidation of the alkyl chain, are plausible but have not been experimentally verified for this compound.

Environmental Fate and Biodegradation in Various Natural Systems

The environmental fate of this compound is another area with no available data. Studies on its persistence, mobility, and biodegradation in natural systems like soil and water are essential for assessing its environmental impact, yet no such research has been published.

Future Directions and Emerging Research Opportunities for 2e 5 Methyl 2 Hexenamide Research

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Biological Profiling

Should (2E)-5-methyl-2-hexenamide be identified as having biological activity, a deep understanding of its molecular-level interactions within biological systems would be crucial. Omics technologies offer a powerful, high-throughput approach to achieve this comprehensive profiling.

Proteomics: The application of proteomics would enable the identification and quantification of proteins that are differentially expressed in the presence of this compound. This could reveal the cellular pathways and molecular targets affected by the compound. A hypothetical experimental design for such a study is outlined below.

| Experimental Step | Methodology | Objective |

| Cell Culture and Treatment | Human cell line (e.g., HeLa) treated with this compound vs. control. | To expose the biological system to the compound. |

| Protein Extraction and Digestion | Lysis of cells followed by trypsin digestion of proteins. | To prepare proteins for mass spectrometry analysis. |

| Mass Spectrometry | Liquid chromatography-tandem mass spectrometry (LC-MS/MS). | To identify and quantify thousands of proteins. |

| Bioinformatic Analysis | Software such as MaxQuant and Perseus. | To identify statistically significant changes in protein expression and perform pathway analysis. |

Metabolomics: In parallel, metabolomics studies could identify changes in the cellular metabolome following exposure to this compound. This would provide insights into the compound's effects on metabolic pathways.

Exploration of Advanced Material Science Applications (if unrelated to human clinical use)

The amide functional group is a cornerstone of polymer chemistry, most notably in the formation of polyamides like nylon and Kevlar. wikipedia.org The unique structure of this compound, with its unsaturation and branched methyl group, makes it an intriguing candidate as a monomer for the synthesis of novel polymers with tailored properties.

Future research could focus on the polymerization of this compound to create new polyamides. The presence of the double bond offers a site for potential cross-linking or post-polymerization modification, which could lead to materials with enhanced thermal stability, mechanical strength, or altered solubility. The iso-butyl group could influence the polymer's crystallinity and, consequently, its physical properties.

A comparative table of hypothetical properties for a polyamide derived from this compound versus a standard polyamide is presented below.

| Property | Polyamide 6 | Hypothetical Poly( this compound ) | Potential Advantage |

| Glass Transition Temperature | 50-60 °C | Potentially higher due to branched structure | Improved thermal stability |

| Crystallinity | Semi-crystalline | Potentially lower due to steric hindrance | Increased transparency and flexibility |

| Chemical Resistance | Good | Potentially modifiable via the double bond | Tunable chemical properties |

Development of Novel Analytical Methods for Trace Detection and Quantification in Complex Matrices

The ability to detect and quantify this compound at trace levels in complex environmental or biological samples would be essential for any future application or study. While standard analytical techniques for amides exist, novel methods with higher sensitivity and selectivity could be developed.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established method for the analysis of volatile and semi-volatile organic compounds, including amides. google.com Future work could focus on optimizing GC-MS methods specifically for this compound, including the development of selective extraction techniques and derivatization protocols to enhance its volatility and ionization efficiency. cdc.gov

High-Performance Liquid Chromatography (HPLC): For non-volatile applications or when coupled with mass spectrometry (LC-MS), HPLC offers another powerful analytical tool. Method development could explore different stationary and mobile phases to achieve optimal separation of this compound from potential interferents.

Sensor Technology: A more forward-looking approach would be the development of chemical sensors or biosensors for the real-time detection of this compound. This could involve the design of molecularly imprinted polymers or the use of specific enzymes that interact with the compound.

Investigation of Unconventional Synthetic Pathways and Catalytic Systems

While traditional methods for amide synthesis are well-established, there is a growing interest in developing more sustainable and efficient synthetic routes. pulsus.com Research into unconventional pathways for the synthesis of this compound could be a fruitful area of investigation.

Biocatalysis: The use of enzymes, such as lipases or amidases, could offer a green and highly selective method for synthesizing this compound. This approach would operate under mild reaction conditions and could potentially be used to generate enantiomerically pure forms of the compound if a chiral center were introduced.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could lead to a more efficient and cost-effective production method.

Novel Catalytic Systems: Exploration of new metal-based or organocatalytic systems could lead to more atom-economical and environmentally friendly synthetic routes. For example, recent research has highlighted the use of cobalt-catalyzed hydroaminocarbonylation of alkenes as a highly efficient method for amide synthesis. acs.org

Studies on Synergistic Effects with Other Chemical Entities in Purely Research-Oriented Contexts

In a purely research context, investigating the synergistic or antagonistic effects of this compound in combination with other chemical entities could reveal interesting and unexpected properties.

In Material Science: When used as a co-monomer in polymerization reactions, this compound could be combined with other monomers to create copolymers with unique properties that are not achievable with either monomer alone. The specific ratio of the monomers could be varied to fine-tune the material's characteristics.

As a Chemical Probe: In chemical biology research, this compound could be used in combination with other small molecules to probe complex biological pathways. For instance, it could be tested for its ability to enhance or inhibit the activity of a known bioactive compound, providing insights into the mechanisms of action. Such synergistic effects are an area of active investigation in various chemical contexts. researchgate.net

Q & A

Q. Answer :

- Step 1 : Cross-validate instrumentation calibration (e.g., NMR shimming, IR baseline correction) .

- Step 2 : Compare observed peaks against computational predictions (e.g., DFT-calculated NMR chemical shifts). Use NIST Chemistry WebBook as a reference for IR stretching frequencies of amide bonds.

- Step 3 : Re-examine sample preparation—impurities or solvent residues (e.g., DMSO in NMR tubes) may distort results. Repeat experiments with freshly purified samples .

Advanced: What computational methods are suitable for modeling the hydrogen-bonding network of this compound in crystal structures?

Q. Answer :

- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen-bonding patterns (e.g., chains, rings) using crystallographic data .

- Software Tools : Refine crystal structures with SHELXL and visualize hydrogen-bonding motifs using ORTEP-3 .

- Validation : Cross-check bond distances/angles against Cambridge Structural Database (CSD) benchmarks. Deviations >2σ may indicate disorder or thermal motion artifacts .

Advanced: How can researchers resolve contradictions between theoretical and experimental dipole moments for this compound?

Q. Answer :

- Method 1 : Re-evaluate solvent effects in experimental measurements (e.g., dielectric constant adjustments in gas-phase vs. solution-phase DFT calculations) .

- Method 2 : Assess conformational flexibility via molecular dynamics (MD) simulations. The (2E)-configuration may exhibit rotational barriers that influence dipole alignment .

- Method 3 : Validate computational basis sets (e.g., B3LYP/6-311++G** vs. MP2) to ensure accuracy in electron density modeling .

Advanced: What protocols ensure replicability in studies investigating the biological activity of this compound?

Q. Answer :

- Experimental Design : Use double-blind studies to eliminate bias in biological assays. Include positive/negative controls (e.g., known enzyme inhibitors) and report IC₅₀ values with 95% confidence intervals .

- Data Transparency : Publish raw datasets, spectroscopic traces, and crystallographic .cif files in supplementary materials. Follow CONSORT-EHEALTH guidelines for algorithmic transparency .

- Replication : Independent labs should validate results using identical reagents (specify vendors, e.g., Sigma-Aldridge Lot#XYZ) and protocols .

Basic: How should researchers document synthetic procedures and analytical data for this compound in publications?

Q. Answer :

- Synthesis : Detail reaction conditions (temperature, solvent, catalyst loading) and workup steps (e.g., extraction, column chromatography gradients) .

- Analytical Data : Tabulate NMR shifts (δ ppm), IR peaks (cm⁻¹), and HRMS m/z values. Use IUPAC nomenclature consistently and provide error margins (e.g., ±0.1 ppm for NMR) .

- Ethics : Disclose safety protocols (e.g., fume hood use, waste disposal) and chemical hazard classifications .

Advanced: What strategies mitigate risks of racemization or isomerization during this compound synthesis?

Q. Answer :

- Temperature Control : Conduct reactions at ≤0°C to suppress thermal isomerization. Monitor enantiopurity via chiral HPLC .

- Catalyst Selection : Use non-racemizing agents (e.g., N-hydroxybenzotriazole in amide couplings).

- Post-Synthesis Analysis : Track stability under storage conditions (-20°C, argon atmosphere) via accelerated aging studies .

Table 1: Key Spectral Benchmarks for this compound

| Technique | Expected Data Range | Reference Source |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 5.45–5.55 (vinyl H, doublet) | |

| IR (ATR) | 1640–1680 cm⁻¹ (C=O stretch) | |

| HRMS (ESI+) | m/z 142.1234 [M+H]⁺ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.